N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with a trifluoromethyl group and a carboxamide group attached to a 2,2-dimethyloxane moiety
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2)7-10(5-6-21-13)19-12(20)9-3-4-11(18-8-9)14(15,16)17/h3-4,8,10H,5-7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIGIYDVJVYYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CN=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-cyanopyridine and trifluoromethyl ketone.
Introduction of the Oxane Moiety: The 2,2-dimethyloxane group can be introduced via a nucleophilic substitution reaction, where a suitable oxane precursor reacts with the pyridine derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane moiety, leading to the formation of oxane oxides.
Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, potentially converting them into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its bioavailability, metabolic stability, and therapeutic efficacy.
Industry
In the industrial sector, this compound is explored for its use in the development of agrochemicals, such as herbicides and insecticides. Its ability to interact with biological targets in pests makes it a valuable compound for crop protection.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the carboxamide group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyloxan-4-yl)-6-methylpyridine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.
N-(2,2-dimethyloxan-4-yl)-6-chloropyridine-3-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.
N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-2-carboxamide: The carboxamide group is positioned differently on the pyridine ring.
Uniqueness
N-(2,2-dimethyloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
